molecular formula C11H22NO6P B14762965 Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate

Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate

Katalognummer: B14762965
Molekulargewicht: 295.27 g/mol
InChI-Schlüssel: NIIITJNYIQIUAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate is a chemical compound with the molecular formula C11H22NO6P and a molecular weight of 295.27 g/mol. It is known for its utility in various research applications due to its unique chemical structure, which includes an acetamido group and a diethoxyphosphoryl group attached to a propanoate backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate typically involves the reaction of ethyl 2-bromo-3-diethoxyphosphorylpropanoate with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethoxyphosphoryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Wirkmechanismus

The mechanism of action of Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the diethoxyphosphoryl group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-(diethoxyphosphoryl)propanoate: Similar in structure but lacks the acetamido group.

    Triethyl 2-phosphonopropionate: Another related compound with similar applications but different functional groups.

Uniqueness

Ethyl 2-acetamido-3-diethoxyphosphorylpropanoate is unique due to the presence of both acetamido and diethoxyphosphoryl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C11H22NO6P

Molekulargewicht

295.27 g/mol

IUPAC-Name

ethyl 2-acetamido-3-diethoxyphosphorylpropanoate

InChI

InChI=1S/C11H22NO6P/c1-5-16-11(14)10(12-9(4)13)8-19(15,17-6-2)18-7-3/h10H,5-8H2,1-4H3,(H,12,13)

InChI-Schlüssel

NIIITJNYIQIUAV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CP(=O)(OCC)OCC)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.